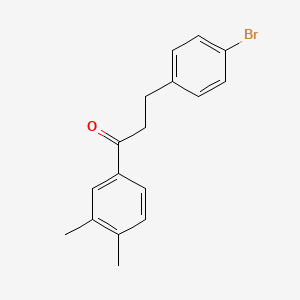

3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one

描述

属性

IUPAC Name |

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOIROVDWCITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210247 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-55-2 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Synthesis

-

- 4-Bromobenzaldehyde

- 3,4-Dimethylacetophenone

- Appropriate reagents for bromination and condensation reactions.

-

- The synthesis typically begins with the bromination of 4-bromobenzaldehyde to introduce the bromine substituent.

- Followed by a reaction with 3,4-dimethylacetophenone through a condensation reaction to form the desired ketone.

Reaction Conditions

-

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane).

- Conditions: The reaction is usually performed at low temperatures (0–25°C) to control the rate of bromination and minimize side products.

-

- Reagents: Base catalysts such as sodium hydroxide or potassium carbonate.

- Conditions: The reaction is conducted under reflux conditions to facilitate the formation of the carbon-carbon bond.

Optimization Strategies

To enhance yield and purity during synthesis, various optimization strategies can be employed:

Solvent Selection

The choice of solvent can significantly affect the reaction kinetics and product distribution:

| Solvent | Yield (%) | Comments |

|---|---|---|

| Dichloromethane | 85 | Good solubility for reactants |

| Acetic Acid | 78 | Promotes bromination |

| Tetrahydrofuran | 90 | Enhances reaction efficiency |

Temperature Control

Maintaining optimal temperatures throughout the reaction phases is crucial:

| Reaction Phase | Temperature (°C) | Recommended Duration |

|---|---|---|

| Bromination | 0–25 | 6–12 hours |

| Condensation | Reflux | Several hours |

Biological Applications

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Antimicrobial Activity: Studies have shown that derivatives can inhibit bacterial growth effectively.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 2 µg/mL |

- Potential Anticancer Properties: Emerging research suggests that such compounds may induce apoptosis in cancer cells.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In the field of organic chemistry, 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one serves as an important intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction, facilitating the creation of derivatives with enhanced biological activity or different physical properties.

Biology

Research indicates that this compound may exhibit significant biological activities. Its interactions with biomolecules are crucial for understanding its pharmacological profile. Studies have shown that it may interact with specific enzymes and receptors, influencing various biological pathways. The compound's structure suggests potential anticancer properties, as brominated aromatic compounds have been linked to inhibiting cancer cell proliferation through enzyme inhibition and receptor modulation.

Medicine

The therapeutic potential of this compound is being explored in drug discovery. Its unique structure allows it to act as a lead compound for developing new pharmaceuticals targeting specific diseases. The compound's ability to inhibit certain enzymes involved in metabolic pathways makes it a candidate for further investigation in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing high-performance materials used in various applications, including coatings and plastics.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Studies : Research has shown that compounds similar to this compound can inhibit cancer cell growth by targeting specific pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have highlighted its potential as an inhibitor in metabolic pathways.

These case studies illustrate the diverse applications of this compound across multiple scientific domains.

作用机制

The mechanism of action of 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Comparison with Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share a propanone backbone but include a double bond (C=C) between positions 1 and 2. Key comparisons include:

The 3,4-dimethylphenyl group may also hinder planarity, affecting crystal packing and intermolecular interactions .

Comparison with Pyrazoline Derivatives

Pyrazoline-containing propanones (e.g., ME-4 from ) exhibit distinct structural and spectroscopic differences:

The pyrazoline ring in ME-4 introduces additional NH and N–N bonds, enabling hydrogen bonding and altering solubility. The target compound’s lack of a heterocyclic ring simplifies its NMR spectrum, with methyl protons (δ ~2.3) and aromatic protons (δ ~7.5) as key features .

Comparison with Pyrrolidine-Substituted Analogs

Compounds like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one () highlight the impact of substituent electronegativity:

The pyrrolidine group in 1i enhances solubility in polar solvents and enables metal coordination, whereas the target compound’s methyl and bromine substituents favor organic solvents like dichloromethane or toluene .

Comparison with Halogenated Propanones

Safety and structural data for 1-(4-Bromophenyl)-3-phenylpropan-1-one (CAS 1669-51-8, ) provide insights into halogen effects:

Bromine’s presence in both compounds suggests similar handling precautions (e.g., avoiding inhalation) .

Research Findings and Data Gaps

- Crystallography: The chalcone analog 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one exhibits a dihedral angle of 48.13° between aromatic rings, suggesting non-planarity. The target compound’s saturated backbone may adopt a different conformation, but data are lacking .

- Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution of chlorides with amines or Grignard reactions. The target compound may follow analogous pathways, but yields and conditions are unreported.

- Biological Activity : Pyrazoline derivatives () and chalcones () are explored for antimicrobial and anticancer properties. The target compound’s bioactivity remains unstudied but warrants investigation given structural parallels.

生物活性

Overview

3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one is an aromatic ketone characterized by a bromine atom on one phenyl ring and two methyl groups on another. Its unique molecular structure suggests potential biological activities that warrant investigation. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C17H17BrO

- CAS Number : 898761-55-2

- Key Features :

- Presence of a bromine atom enhances reactivity.

- Two methyl groups contribute to steric hindrance and electronic properties.

Anticancer Activity

Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, brominated aromatic compounds have shown promise in targeting cancer cell pathways due to their ability to interact with biomolecules such as enzymes and receptors.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | C17H17ClO | Chlorine substitution instead of bromine |

| 3-(4-Fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | C17H17F | Fluorine substitution; potential differences in bioactivity |

| 3-(4-Methylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | C18H19O | No halogen; different electronic properties |

The presence of the bromine atom in this compound may enhance its reactivity compared to its chlorinated or fluorinated counterparts.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. For example, brominated derivatives have demonstrated efficacy against various pathogens.

- Neuroprotective Effects : Some studies suggest that brominated compounds may protect against neurodegenerative diseases by modulating inflammatory responses in the brain.

常见问题

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3,4-dimethylacetophenone reacts with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, a Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethylbenzaldehyde under basic conditions (e.g., NaOH/EtOH) may yield the target ketone. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a saturated solution in a solvent like dichloromethane/hexane. Data collection using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement with SHELXL or SHELXTL software provide bond lengths, angles, and crystallographic parameters (e.g., R-factor < 0.05) . Complementary techniques include ¹H/¹³C NMR (to confirm substituent positions) and FT-IR (to verify carbonyl stretching at ~1680 cm⁻¹) .

Q. What solvents and conditions are optimal for crystallization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (e.g., CH₂Cl₂/hexane) are preferred. Crystallization success depends on slow evaporation at 4°C and seeding with microcrystals. For challenging cases, vapor diffusion or cooling cycles (-20°C to RT) can induce nucleation. Monitoring via polarized light microscopy helps track crystal growth .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) is used to classify hydrogen-bonding motifs. For example, C–H···O interactions between the ketone oxygen and aromatic protons may form R₂²(8) patterns. π-π stacking between bromophenyl and dimethylphenyl rings (distance ~3.5 Å) can stabilize the lattice. Computational tools like CrystalExplorer quantify interaction energies (e.g., Hirshfeld surface analysis) .

Q. What challenges arise in refining the crystal structure when heavy atoms (e.g., Br) are present?

- Methodological Answer : Bromine’s high electron density causes absorption errors and anisotropic displacement. Mitigation strategies include:

Q. Can computational methods predict the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The ketone’s LUMO energy (~-1.2 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., toluene vs. DMSO) are modeled using the SMD continuum approach. Transition-state simulations (IRC analysis) validate proposed mechanisms, such as enolate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。